Monofluorination Lowers Lipophilicity Versus Non-Fluorinated Parent
The target compound exhibits a computed XLogP3 of −0.1, whereas the non‑fluorinated analog 1,1‑cyclobutanedimethanol has an XLogP3 of 0 [1][2]. This reduction in predicted lipophilicity is attributable to the electron‑withdrawing effect of the single fluorine atom and may translate to improved aqueous solubility and reduced non‑specific protein binding in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −0.1 |
| Comparator Or Baseline | 1,1‑Cyclobutanedimethanol (CAS 4415‑73‑0): XLogP3 = 0 |
| Quantified Difference | ΔXLogP3 = −0.1 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem); values obtained from PubChem compound summaries |
Why This Matters
Even a 0.1 log-unit reduction in lipophilicity can meaningfully improve aqueous solubility and reduce off-target partitioning, which is critical in early-stage lead optimisation.
- [1] PubChem Compound Summary CID 135392143, [3‑Fluoro‑1‑(hydroxymethyl)cyclobutyl]methanol, accessed May 2026. View Source
- [2] PubChem Compound Summary CID 4498243, Cyclobutane‑1,1‑diyldimethanol, accessed May 2026. View Source
